molecular formula C9H4BrClF3N B1379944 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole CAS No. 1420537-62-7

5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole

Cat. No.: B1379944
CAS No.: 1420537-62-7
M. Wt: 298.48 g/mol
InChI Key: SWTSRWZDZNHRAZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-6-(trifluoromethyl)-1H-indole is an organohalogen compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine, chlorine, and trifluoromethyl group attached to the indole core, making it a unique and versatile molecule for various chemical applications.

Preparation Methods

The synthesis of 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Bromination: The indole derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.

    Trifluoromethylation: Finally, the chlorinated intermediate undergoes trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid to introduce the trifluoromethyl group at the 6-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-3-chloro-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding indoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-chloro-6-(trifluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects.

Comparison with Similar Compounds

Similar compounds to 5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole include:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-3-chloro-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClF3N/c10-6-1-4-7(11)3-15-8(4)2-5(6)9(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTSRWZDZNHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237400
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420537-62-7
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420537-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-bromo-3-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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